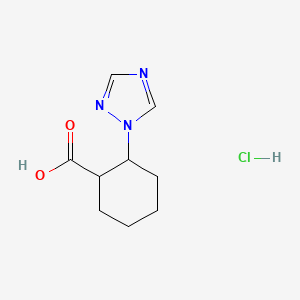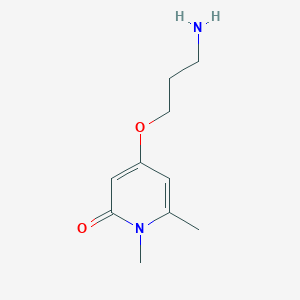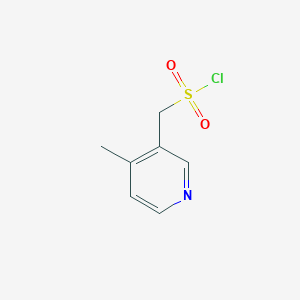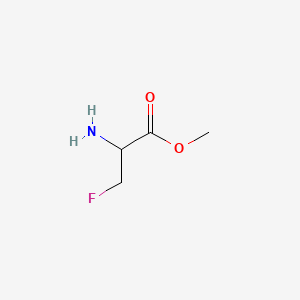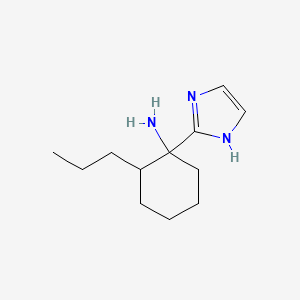
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine is a compound that features an imidazole ring, a propyl group, and a cyclohexane ring Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides and organometallic compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the imidazole ring.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Phenylimidazole: Another imidazole derivative with a phenyl group instead of a propyl group.
Cyclohexylamine: A compound with a cyclohexane ring and an amine group, but without the imidazole ring.
Uniqueness
1-(1H-Imidazol-2-yl)-2-propylcyclohexan-1-amine is unique due to its combination of an imidazole ring, a propyl group, and a cyclohexane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole derivatives or other similar compounds .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-2-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-2-5-10-6-3-4-7-12(10,13)11-14-8-9-15-11/h8-10H,2-7,13H2,1H3,(H,14,15) |
InChI Key |
MXWYUDKTDDAPFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-Butoxy)carbonyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13247802.png)
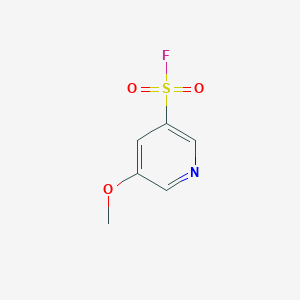
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate hydrochloride](/img/structure/B13247807.png)

![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13247836.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)
